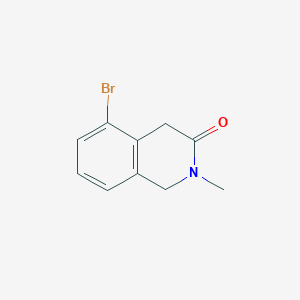

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Description

Properties

IUPAC Name |

5-bromo-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVRKKNEIEJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically proceeds under reflux conditions to form the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibits various pharmacological properties that make it a candidate for drug development:

- Antidepressant Activity : Compounds derived from tetrahydroisoquinoline structures have been studied for their potential antidepressant effects. Research indicates that modifications to the tetrahydroisoquinoline framework can enhance serotonin and norepinephrine reuptake inhibition, which is critical in treating depression .

- Neurological Disorders : The compound has shown promise in the modulation of neurotransmitter systems. For instance, tetrahydroisoquinolines have been evaluated for their affinity to the NMDA receptor complex, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anti-cancer Properties : Some studies have highlighted the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making them candidates for further investigation in oncology .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Asymmetric Synthesis : Recent advancements have focused on asymmetric synthesis techniques that allow for the production of enantiomerically pure compounds. For example, Yb(OTf)₃-catalyzed reactions have been reported to yield highly substituted tetrahydroisoquinolines with good diastereoselectivity .

- N-Alkylation Reactions : Efficient routes for N-alkylation of tetrahydroisoquinolinones have been developed. These methods utilize mild conditions and readily available reagents to produce derivatives with enhanced biological activity .

Case Studies and Research Findings

Several case studies demonstrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1203683-41-3) from the provided chemical catalog serves as a relevant structural analog . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Property | 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO | C₁₁H₁₅BrClN |

| Molecular Weight (g/mol) | 240.10 (calculated) | 276.60 |

| CAS Number | Not reported | 1203683-41-3 |

| Functional Groups | 3-ketone, 5-bromo, 2-methyl | Secondary amine (protonated as HCl salt), 5-bromo, 4,4-dimethyl |

| Purity | Not reported | 98% |

| Key Structural Features | Lactam (cyclic amide) | Tetrahydroisoquinoline backbone with quaternary dimethyl carbons |

Key Observations:

In contrast, the analog is a secondary amine (as a hydrochloride salt), making it more basic and water-soluble .

Electronic Effects :

- Bromine at position 5 in both compounds may direct electrophilic substitution reactions. However, the electron-withdrawing ketone in the target compound could deactivate the aromatic ring toward further electrophilic attacks.

Synthetic Utility :

- The hydrochloride salt form of the analog enhances stability and solubility for storage and biological testing. The ketone in the target compound offers a reactive site for nucleophilic additions or reductions.

Limitations of Available Data

Critical parameters such as melting points, solubility, biological activity, and synthetic routes are absent, precluding a deeper comparative analysis.

Biological Activity

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H10BrN

- Molecular Weight: 227.10 g/mol

The compound can be synthesized through various methods, including the Pictet-Spengler reaction and other cyclization techniques involving appropriate precursors. The synthesis typically yields a high purity product suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Estrogen Receptors: This compound has shown potential as a selective estrogen receptor modulator (SERM), which may influence breast cancer cell proliferation through modulation of estrogen signaling pathways .

- Antioxidant Activity: Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

3.1 Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activities against various cancer cell lines:

| Cell Line | IC50 (µg/ml) | Comparison to Tamoxifen (IC50 µg/ml) |

|---|---|---|

| MCF-7 (Breast) | 0.63 | 5.14 |

| MDA-MB-231 (Breast) | 0.23 | 4.55 |

| Ishikawa (Endometrial) | 0.93 | Not applicable |

These findings suggest that the compound is more effective than Tamoxifen in inhibiting the growth of certain cancer cells .

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects:

- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.

- Results: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

4. Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of various tetrahydroisoquinoline derivatives, including this compound, against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 cells through estrogen receptor modulation .

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant properties of the compound. It was found to effectively scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

5. Conclusion

This compound demonstrates promising biological activities, particularly in cancer therapy and antimicrobial applications. Its ability to modulate estrogen receptors positions it as a potential candidate for developing new therapeutic agents against breast cancer. Further research is warranted to fully elucidate its mechanisms of action and explore its clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one to achieve high purity and yield?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (e.g., temperature, solvent, catalyst) and monitoring intermediates via HPLC or GC. For brominated isoquinoline derivatives, regioselective bromination is critical. A stepwise approach may include:

Cyclization : Form the tetrahydroisoquinolinone core using a Pictet-Spengler or Bischler-Napieralski reaction .

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Purification : Utilize column chromatography or recrystallization (e.g., from ethanol/water) to isolate the product. Verify purity via HPLC (>95% purity is standard for research-grade compounds) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the bromine substituent (e.g., deshielding effects at C-5) and the methyl group at C-2.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion for CHBrNO).

- Melting Point (mp) : Compare observed mp with literature values to assess purity (e.g., deviations >2°C suggest impurities) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

Variable Temperature (VT) NMR : To freeze rotamers and simplify splitting patterns.

2D NMR Techniques : COSY and NOESY experiments clarify coupling relationships and spatial proximity of protons.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemical confirmation .

Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at C-5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Catalyst Selection : Pd(PPh) or XPhos Pd G3 for sterically hindered substrates.

Base Optimization : Test KCO vs. CsCO to enhance reaction efficiency.

Monitoring : Use TLC or LC-MS to track arylboronic acid consumption and detect side products (e.g., debromination) .

Q. How can computational modeling aid in predicting the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with activity trends.

- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., de-brominated byproducts) and DSC to detect polymorphic changes.

- Light Sensitivity : Expose to UV/Vis light and assess photodegradation via UV-spectroscopy .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC/EC.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Error Propagation : Use bootstrap resampling to estimate confidence intervals for potency values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.